molecular formula C6H4ClF2N B1363511 4-Chloro-2,6-Difluoroaniline CAS No. 69411-06-9

4-Chloro-2,6-Difluoroaniline

Cat. No. B1363511
CAS RN: 69411-06-9
M. Wt: 163.55 g/mol
InChI Key: AKDPHEYBBWDWCM-UHFFFAOYSA-N
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Description

4-Chloro-2,6-Difluoroaniline is a chemical compound with the molecular formula C6H4ClF2N . It has a molecular weight of 163.55 .


Synthesis Analysis

The synthesis of 4-Chloro-2,6-Difluoroaniline involves the reaction of 2,6-difluoroaniline with sulfuryl chloride in the presence of acetic acid. The mixture is heated to 80°C and then refluxed for six hours. After cooling, the solution is concentrated under reduced pressure and the residue is stirred with water and pentane. The solid residue is filtered off and washed with water. The resulting solid is then mixed with concentrated hydrochloric acid and heated at reflux for two hours. After cooling, the solution is carefully made slightly alkaline using aqueous sodium hydroxide solution, and the mixture is extracted three times with 100 ml of ethyl acetate each time. The organic phase is dried over sodium sulfate and freed from the solvent.


Molecular Structure Analysis

The molecular structure of 4-Chloro-2,6-Difluoroaniline consists of a benzene ring substituted with chlorine and fluorine atoms and an amine group .


Physical And Chemical Properties Analysis

4-Chloro-2,6-Difluoroaniline has a melting point of 47-50°C . It should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

I have conducted a search on “4-Chloro-2,6-Difluoroaniline” and found several potential applications for this compound. Below are some of the unique applications, each with a detailed section:

Pharmaceutical Intermediate

“4-Chloro-2,6-Difluoroaniline” is used as an intermediate in the synthesis of various pharmaceutical compounds. For example, it can be used to produce sulfonamide derivatives which have potential as herbicidal compounds .

Proteomics Research

This compound is also utilized in proteomics research as a biochemical tool. It can be part of the synthesis process for creating molecules that interact with proteins for study and analysis .

Chemical Synthesis

In chemical synthesis, “4-Chloro-2,6-Difluoroaniline” serves as a building block for more complex chemical structures. It can be used to create purine inhibitors of p38α kinase, which are important in studying inflammation and cancer .

Computational Chemistry

“4-Chloro-2,6-Difluoroaniline” can be used in computational chemistry simulations to understand its interactions at the molecular level, which is crucial for drug design and other applications .

Xenobiotic Metabolism Studies

It is involved in studies related to xenobiotic metabolism, helping to understand how foreign compounds are metabolized in the body .

Safety and Hazards

4-Chloro-2,6-Difluoroaniline is considered hazardous . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety precautions include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .

Mechanism of Action

Target of Action

Anilines and their derivatives are generally known to interact with various enzymes and receptors in the body .

Mode of Action

The exact mode of action of 4-Chloro-2,6-Difluoroaniline is not well-documented. Anilines typically act by binding to their target proteins and modulating their activity. The presence of chlorine and fluorine atoms in the molecule may influence its binding affinity and selectivity .

Result of Action

Given the general toxicity associated with anilines, it could potentially lead to various adverse effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-2,6-Difluoroaniline. Factors such as pH, temperature, and the presence of other substances can affect its solubility, stability, and interaction with targets .

properties

IUPAC Name

4-chloro-2,6-difluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF2N/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKDPHEYBBWDWCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)N)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363700
Record name 4-Chloro-2,6-Difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2,6-Difluoroaniline

CAS RN

69411-06-9
Record name 4-Chloro-2,6-difluorobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69411-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2,6-Difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

35.5 g of 2,6-difluoroaniline were mixed with 200 ml of concentrated acetic acid, and the mixture was heated to 80° C. 42.4 g of sulfuryl chloride were mixed with approximately the same amount of concentrated acetic acid, and the mixture was added dropwise to the heated solution. The mixture was then heated at reflux for six hours. After cooling, the solution was concentrated under reduced pressure and the residue was stirred with water and pentane. The solid residue was filtered off and washed with water. The resulting solid was admixed with 200 ml of concentrated hydrochloric acid and heated at reflux for two hours. After cooling, the solution was carefully made slightly alkaline using aqueous sodium hydroxide solution, and the mixture was extracted three times with 100 ml of ethyl acetate each time. The organic phase was dried over sodium sulfate and freed from the solvent. Yield: 40 g;
Quantity
35.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
42.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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